molecular formula C17H14ClN3O B2399956 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one CAS No. 1448035-47-9

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one

Cat. No.: B2399956
CAS No.: 1448035-47-9
M. Wt: 311.77
InChI Key: COOSSEDDSUWJFJ-UHFFFAOYSA-N
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Description

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a synthetic compound based on the dihydropyrazino[2,1-b]quinazolinone core, a privileged scaffold of significant interest in medicinal chemistry and drug discovery . The quinazolinone structure is a well-represented pharmacophore in natural products and several clinical drugs, known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The specific 6-phenyl substitution and the 9-chloro group on this fused tricyclic system make it a valuable intermediate for exploring new chemical space and developing structure-activity relationships (SAR). Researchers can utilize this compound in the synthesis of more complex molecular architectures, as a building block in heterocyclic chemistry, or as a core scaffold for screening in various biological assays . Its structure is amenable to further functionalization, allowing for the generation of diverse compound libraries aimed at hitting various therapeutic targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

9-chloro-6-phenyl-1,2,4,6-tetrahydropyrazino[2,1-b]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOSSEDDSUWJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazolinone Synthesis and Chlorination

The foundation of this compound lies in the preparation of a chlorinated quinazolinone precursor. A widely adopted approach involves derivatizing anthranilic acid analogs. For instance, 9-chloroanthranilic acid undergoes condensation with chloroacetyl chloride in the presence of sodium acetate to yield 2-(chloromethyl)-9-chloro-4H-benzo[d]oxazin-4-one. Subsequent fusion with ammonium acetate generates 2-(aminomethyl)-9-chloroquinazolin-4(3H)-one, a critical intermediate for pyrazino ring formation.

Key reaction conditions :

  • Chloroacetylation : Conducted at 80–90°C for 4–6 hours in anhydrous acetone.
  • Cyclization with ammonium acetate : Performed at 120–130°C for 2 hours under solvent-free conditions.

Pyrazino Ring Formation via Cyclocondensation

The pyrazino[2,1-b]quinazolinone system is constructed through intramolecular cyclization. Ethyl chloroacetate serves as a cyclizing agent, reacting with the aminomethyl group of the quinazolinone precursor. This step forms the 2,3-dihydro-1H-pyrazino[2,1-b]quinazoline-4,6-dione scaffold. For the target compound, 9-chloro-6-phenyl substitution requires strategic incorporation of a phenyl group during this stage.

Methodology adaptation :

  • Phenyl introduction : Treating the intermediate with benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) in the presence of piperidine induces aldol-like condensation, installing the arylidene moiety at position 3. Subsequent acetylation with acetic anhydride stabilizes the structure and facilitates ring closure.
  • Regioselectivity : High temperatures (120–130°C) and polar aprotic solvents (e.g., DMSO) enhance reaction efficiency and regiocontrol.

Ring Expansion via Diamine Treatment

Piperazine-fused systems are accessible through diamine-mediated ring expansions. In one protocol, 2-dichloromethylquinazolinones react with diamines (e.g., ethylenediamine) to form α-chloroalkylamine intermediates, which undergo intramolecular iminium ion trapping and N-acyl migration. This method could be adapted to install the phenyl group by selecting diamines with aryl substituents.

Critical parameters :

  • Base selection : KOAc optimizes zwitterionic intermediate formation, achieving yields up to 36%.
  • Byproduct mitigation : Fragmentation products (e.g., benzamide derivatives) are minimized by controlling stoichiometry and reaction time.

Functionalization via Heterocyclic Coupling

Quinazolinone hydrazides serve as versatile intermediates for appending heterocycles. For instance, 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide reacts with benzaldehyde to form styryl derivatives, which cyclize into pyrazoles or thiazoles. Adapting this approach, 9-chloro-6-phenyl substitution could be achieved by substituting hydrazide precursors with chlorinated analogs and employing phenyl-containing aldehydes.

Optimization notes :

  • Cyclization agents : Thioglycolic acid or triethyl orthoformate facilitate ring closure under mild conditions.
  • Spectroscopic validation : IR (C=O at 1,685 cm⁻¹) and ¹H-NMR (δ 7.50 ppm for CH=N) confirm structural integrity.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Cyclocondensation Ethyl chloroacetate 120–130°C, solvent-free 65–82% High regioselectivity, scalable
Trichloromethylation Chloroform, alkynyl groups 60°C, DMSO 36–75% Introduces multiple Cl substituents
Diamine ring expansion KOAc, ethylenediamine 60°C, 2 hours 36% Compatible with sensitive functional groups
Hydrazide coupling Benzaldehyde, thioglycolic acid Reflux, ethanol 70% Modular, enables diverse substitution

Mechanistic Considerations

  • Cyclocondensation : Proceeds via nucleophilic attack of the quinazolinone’s aminomethyl group on ethyl chloroacetate, followed by elimination of ethanol and ring closure.
  • Dearomatization : Involves pyridine ring opening and trichloromethyl anion addition, as evidenced by isotopic labeling studies.
  • Ring expansion : Sequential N-acyl migration and 7-membered transition states govern piperazine formation.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced pyrazinoquinazoline derivatives.

    Substitution: Amino or thiol-substituted pyrazinoquinazoline derivatives.

Scientific Research Applications

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines. It also exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Pyrazino[2,1-b]quinazolinone (Target Compound): Combines a pyrazine (6-membered, two nitrogen atoms) and quinazolinone (benzene fused with pyrimidinone).
  • Triazolo[5,1-b]quinazolinone (K832-3284F): Features a triazole ring fused with quinazolinone (Molecular Formula: C₁₇H₁₇ClN₄O, MW: 328.8).
  • Piperazino[2,1-b]quinazolin-3,6-dione (Anacine): Contains a piperazine ring fused with quinazolinone. Piperazine’s conformational flexibility may improve solubility but reduce logP (logP ~2.5–3.0 estimated) compared to the target compound .

Substituent Effects

  • Chlorine vs. Methoxyethoxy Groups : The target compound’s chloro substituent increases electronegativity and lipophilicity (logP ~3.3–3.5 estimated). In contrast, 6,7-bis(2-methoxyethoxy)quinazolin-4(1H)-one () uses polar methoxyethoxy groups to enhance aqueous solubility (logP likely <2.0) .
  • Phenyl vs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Key Substituents Ring System
Target Compound Not Provided* ~350–370* ~3.3* 9-Cl, 6-Ph Pyrazino[2,1-b]quinazolinone
K832-3284F C₁₇H₁₇ClN₄O 328.8 3.34 9-(2-Cl-Ph), 6,6-dimethyl Triazolo[5,1-b]quinazolinone
6,7-Bis(2-methoxyethoxy)quinazolinone C₁₄H₁₇N₂O₅ 293.3 ~1.8 6,7-(2-MeOEtO) Quinazolinone
Anacine Not Provided ~300–320* ~2.5 N/A (piperazine fusion) Piperazino[2,1-b]quinazolinone

*Estimated based on structural analogs.

Biological Activity

9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a heterocyclic compound belonging to the class of pyrazinoquinazolines. Its structural features suggest potential biological activities that have garnered interest in medicinal chemistry, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

The compound's chemical structure includes a chloro substituent at the 9-position and a phenyl group at the 6-position, which contribute to its reactivity and biological activity. The synthesis typically involves cyclization reactions with 2-aminobenzophenone and chloroacetyl chloride under specific conditions, often utilizing solvents like ethanol or acetonitrile to facilitate the process.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism of action involves binding to the active sites of these kinases, leading to the blockade of phosphorylation processes essential for cell proliferation and survival. This inhibition can trigger apoptosis in cancer cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies have shown that it can effectively inhibit the growth of several strains, suggesting its potential as a therapeutic agent in treating infectious diseases.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound's IC50 values indicate potent inhibition comparable to standard anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. For instance:

CompoundSubstituentBiological Activity
9-chloro-6-phenylClAnticancer, Antimicrobial, Anti-inflammatory
6-phenylHReduced activity
9-bromo-6-phenylBrAltered reactivity and activity
9-methyl-6-phenylCH3Different interaction profiles

The presence of the chloro group enhances its reactivity towards nucleophiles and may facilitate hydrogen bonding interactions with biological targets, thereby increasing its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound inhibited the growth of multi-drug resistant bacterial strains, showcasing its promise as an alternative antimicrobial agent.
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation markers compared to control groups.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
  • Molecular Docking : Screens interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Results correlate with experimental IC₅₀ values .

How to design experiments for evaluating pharmacokinetic properties?

Q. Advanced

  • In Vitro Assays :
    • Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid.
    • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
  • In Vivo Models : Administer to rodents for bioavailability studies, with LC-MS/MS quantification in plasma .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

How does crystallographic data resolve conformational ambiguities?

Q. Advanced

  • SHELX Suite : Refines X-ray data to determine bond lengths/angles (e.g., C-Cl bond ≈ 1.73 Å) and planarity of the fused pyrazinoquinazoline system .
  • Hydrogen Bonding : Identifies intermolecular interactions (e.g., N-H⋯O) stabilizing crystal packing, critical for polymorphism studies .

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